molecular formula C10H10BrNO B1526011 6-Bromo-3-methyl-3,4-dihydroisoquinolin-1(2H)-one CAS No. 1219130-51-4

6-Bromo-3-methyl-3,4-dihydroisoquinolin-1(2H)-one

Cat. No. B1526011
M. Wt: 240.1 g/mol
InChI Key: DGUKGSUONYQZOR-UHFFFAOYSA-N
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Description

This would typically include the compound’s systematic name, its molecular formula, and its structure.



Synthesis Analysis

This involves a detailed study of the methods used to synthesize the compound. It includes the starting materials, the reaction conditions, and the yield of the product.



Molecular Structure Analysis

This involves studying the spatial arrangement of atoms in the molecule and the chemical bonds that hold the atoms together.



Chemical Reactions Analysis

This involves studying the chemical reactions that the compound undergoes, including its reactivity and stability.



Physical And Chemical Properties Analysis

This involves studying the compound’s physical properties (such as melting point, boiling point, solubility, etc.) and chemical properties (such as acidity, basicity, reactivity, etc.).


Scientific Research Applications

Synthesis Techniques

  • Knorr Synthesis Adaptation : Researchers explored the synthesis of closely related compounds through adaptations of the Knorr synthesis, involving condensation and cyclization reactions. This work contributes to the understanding of synthetic pathways for brominated isoquinoline derivatives (Wlodarczyk et al., 2011).

Cytotoxic Evaluation

  • Antitumor Activity : A study on aminoquinones structurally related to marine isoquinolinequinones, including derivatives of the compound of interest, demonstrated moderate to high cytotoxic activity against various human tumor cell lines. This highlights its potential application in cancer research (Delgado et al., 2012).

Intermediate for Drug Discovery

  • Cancer Treatment Intermediate : 6-(bromomethyl)-2-methylquinazolin-4(3H)-one, a compound closely related to the one of interest, was identified as a significant intermediate for first-line drugs treating colon and rectal cancers. Research into its synthesis and optimization supports drug discovery efforts (He Zheng-you, 2010).

Novel Catalytic Systems

  • One-Pot Synthesis : Studies have demonstrated the utility of novel catalytic systems in the synthesis of quinazolinones, showing the versatility and potential of brominated isoquinoline derivatives in streamlined synthetic procedures (Mohammadi & Hossini, 2011).

Biological Applications

  • Fluorescent Probes : Research into the development of fluorescent probes based on modifications of quinoline derivatives, including brominated versions, underscores the applicability of such compounds in biological imaging and chloride ion detection, with potential implications for studying biological systems (Geddes et al., 2001).

Safety And Hazards

This involves studying the compound’s toxicity, flammability, environmental impact, and other safety-related aspects.


Future Directions

This involves predicting or suggesting potential applications or areas of study for the compound based on its properties and behavior.


properties

IUPAC Name

6-bromo-3-methyl-3,4-dihydro-2H-isoquinolin-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10BrNO/c1-6-4-7-5-8(11)2-3-9(7)10(13)12-6/h2-3,5-6H,4H2,1H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DGUKGSUONYQZOR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC2=C(C=CC(=C2)Br)C(=O)N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Bromo-3-methyl-3,4-dihydroisoquinolin-1(2H)-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 6
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